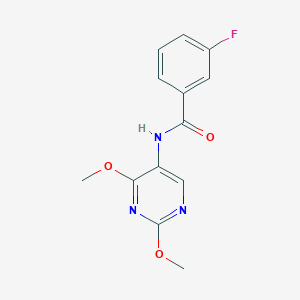

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide

Description

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with two methoxy groups at the 2- and 4-positions and a 3-fluorobenzamide moiety at the 5-position.

Propriétés

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c1-19-12-10(7-15-13(17-12)20-2)16-11(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVOFLQHCTLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide typically involves the reaction of 2,4-dimethoxypyrimidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps for purification and quality control to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide with key analogs in terms of structural features, synthesis, and biological activity.

Structural Analogues and Substitution Patterns

Key Observations :

- Fluorine Positioning : The 3-fluorobenzamide moiety is a common feature in analogs like TTFB and Compound 10, where fluorine enhances binding affinity and metabolic stability. However, in TTFB, the tert-butyl group on the thiazole ring increases steric bulk, reducing potency compared to pyrimidine-based derivatives .

- Methoxy vs. Bulkier Substituents : The 2,4-dimethoxy groups on the pyrimidine ring in the target compound contrast with bulkier substituents (e.g., ethyl, bromo) in analogs like Compound 10 and S4. Bulkier groups often improve target selectivity but may reduce synthetic yields (e.g., Compound 10: 11% yield vs. S4: 99% yield) .

Activité Biologique

N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a fluorobenzamide moiety . This unique structure contributes to its biological properties, influencing both its lipophilicity and interaction with biological targets.

The biological activity of N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in cellular metabolism. This inhibition can lead to altered cellular functions, impacting processes such as proliferation and apoptosis.

- Receptor Modulation : It may also act on various receptors, modulating their activity which can affect signaling pathways related to inflammation and cancer progression.

In Vitro Studies

In vitro studies have demonstrated that N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| A549 (Lung Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 10.5 |

These results indicate that the compound has a promising profile as an anticancer agent.

Structure-Activity Relationship (SAR)

The effectiveness of N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide can be further understood through SAR studies. Modifications in the substituents on the pyrimidine or benzene rings have been shown to significantly influence biological activity:

- Methoxy Substitution : The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound.

- Fluorine Atom : The fluorine atom increases the electrophilicity of the benzamide moiety, which may enhance binding affinity to target sites.

Anticancer Activity

A study published in Cancer Research examined the effects of N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide on tumor growth in xenograft models. The compound was administered at varying doses over a period of four weeks, resulting in a significant reduction in tumor size compared to control groups:

- Tumor Size Reduction : Up to 60% reduction observed at higher doses.

- Mechanism Exploration : Further analysis indicated that the compound induced apoptosis in cancer cells via activation of caspase pathways.

Anti-inflammatory Effects

In another study focusing on inflammatory diseases, N-(2,4-dimethoxypyrimidin-5-yl)-3-fluorobenzamide was tested for its ability to inhibit pro-inflammatory cytokines:

- Cytokine Inhibition : The compound reduced levels of TNF-alpha and IL-6 by approximately 40% in LPS-stimulated macrophages.

- Potential Applications : These findings suggest its potential use in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.